Aqueous Hg(II)-Selective Fluorescence Quenching: N-(1-Pyrenyl)anthranilic Acid vs. N-Phenylanthranilic Acid
N-(1-Pyrenyl)anthranilic acid exhibits selective fluorescence quenching upon binding Hg(II) in water, forming an equimolar complex, with selectivity retained in the presence of Zn(II) and Cd(II) [1]. In contrast, the simplest N-aryl anthranilic acid comparator, N-phenylanthranilic acid, lacks the pyrene fluorophore essential for fluorescence-based transduction and has not been reported to function as a selective Hg(II) fluorosensor in aqueous solution [2]. The pyrene moiety provides both the spectroscopic handle and the extended π-surface for metal-ion recognition, a dual function absent in the phenyl analog.
| Evidence Dimension | Hg(II) fluorosensing selectivity in aqueous medium |
|---|---|
| Target Compound Data | Selective fluorescence quenching with Hg(II); equimolar complex formation; no interference from Zn(II) or Cd(II) [1] |
| Comparator Or Baseline | N-Phenylanthranilic acid: no reported Hg(II) fluorosensing function; lacks pyrene fluorophore [2] |
| Quantified Difference | Presence vs. absence of Hg(II)-selective fluorescence quenching capability in water |
| Conditions | Titration of pyrene-derived amino acid with HgCl₂ in water; in the presence of Zn(II) and Cd(II) [1] |
Why This Matters
For procurement for aqueous Hg(II) fluorosensing, N-(1-pyrenyl)anthranilic acid offers a verified selectivity profile against Zn(II) and Cd(II) that is structurally impossible for N-phenylanthranilic acid.
- [1] Wolf, C.; Liu, S.; Mei, X.; August, A. T.; Casimir, M. D. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. J. Org. Chem. 2006, 71 (8), 3270–3273. DOI: 10.1021/jo060034a View Source
- [2] Rajendiran, N.; Balasubramanian, T. Dual Fluorescence of N-Phenylanthranilic Acid: Effect of Solvents, pH and β-Cyclodextrin. Spectrochim. Acta Part A 2007, 68 (3), 867–876. DOI: 10.1016/j.saa.2006.12.072 View Source
